molecular formula C21H18ClN5O2S B2470195 N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide CAS No. 894031-52-8

N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

Cat. No. B2470195
CAS RN: 894031-52-8
M. Wt: 439.92
InChI Key: CVZPGSSCCGXGQK-UHFFFAOYSA-N
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Description

“N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide” is a chemical compound that contains a thiazole ring, which is a five-membered ring with one sulfur atom and one nitrogen atom . Thiazoles are important heterocyclic compounds that exhibit a wide range of biological activities, such as antibacterial, antifungal, anti-inflammatory, antitumor, antitubercular, antidiabetic, antiviral, and antioxidant . The compound also contains a 1,2,4-triazole ring, which is a five-membered ring with three nitrogen atoms . 1,2,4-Triazole derivatives have been found to have promising anticancer activity .


Synthesis Analysis

The synthesis of such compounds often involves reactions with hydrazonoyl halides . For example, the synthesis of 1,2,3-triazole hybrids involves a Cu (I) catalyzed [3+2] dipolar cycloaddition between N-substituted (prop-2-yn-1-yl)amines and benzyl 2-azidoacetates .

Scientific Research Applications

Antifungal Activity

The compound’s 1,2,3-triazole scaffold, synthesized via click chemistry, has been evaluated for antifungal properties. Researchers have assessed its efficacy against fungal pathogens, including Candida albicans . In vitro studies revealed promising antifungal activity, suggesting its potential as a novel therapeutic agent .

Challenges and Future Directions

Despite promising findings, challenges remain. Researchers must address issues related to toxicity, pharmacokinetics, and formulation. Additionally, exploring the compound’s activity against other fungal species and optimizing its chemical properties are essential steps toward clinical applications.

Mechanism of Action

Target of Action

The primary targets of this compound are currently unknown. The compound belongs to the class of thiazolo[3,2-b][1,2,4]triazoles , which are known for their diverse biological activity . .

Mode of Action

Thiazolo[3,2-b][1,2,4]triazoles, the class of compounds to which it belongs, are known to interact with various biological targets . The specific interactions of this compound with its targets, and the resulting changes, are subjects for future research.

Biochemical Pathways

Thiazolo[3,2-b][1,2,4]triazoles are known to have a wide range of biological activities , suggesting that they may affect multiple biochemical pathways

Result of Action

Given the diverse biological activities of thiazolo[3,2-b][1,2,4]triazoles , this compound could potentially have a wide range of effects at the molecular and cellular levels

properties

IUPAC Name

N'-(2-chlorophenyl)-N-[2-[2-(4-methylphenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]oxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H18ClN5O2S/c1-13-6-8-14(9-7-13)18-25-21-27(26-18)15(12-30-21)10-11-23-19(28)20(29)24-17-5-3-2-4-16(17)22/h2-9,12H,10-11H2,1H3,(H,23,28)(H,24,29)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVZPGSSCCGXGQK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(=CSC3=N2)CCNC(=O)C(=O)NC4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H18ClN5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

439.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N1-(2-chlorophenyl)-N2-(2-(2-(p-tolyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)oxalamide

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